molecular formula C18H16 B15164012 Naphthalene, 1-(2,6-dimethylphenyl)- CAS No. 147424-62-2

Naphthalene, 1-(2,6-dimethylphenyl)-

Cat. No.: B15164012
CAS No.: 147424-62-2
M. Wt: 232.3 g/mol
InChI Key: FCPZCDRCVFKPGL-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2,6-dimethylphenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2,6-dimethylphenyl)- typically involves the coupling of naphthalene derivatives with 2,6-dimethylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Naphthalene, 1-(2,6-dimethylphenyl)- may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 1-(2,6-dimethylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2,6-dimethylphenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other naphthalene derivatives may not be suitable.

Properties

CAS No.

147424-62-2

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)naphthalene

InChI

InChI=1S/C18H16/c1-13-7-5-8-14(2)18(13)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3

InChI Key

FCPZCDRCVFKPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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